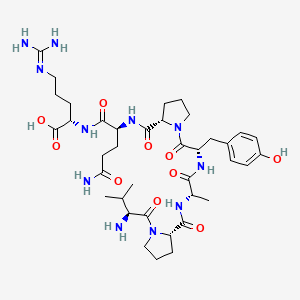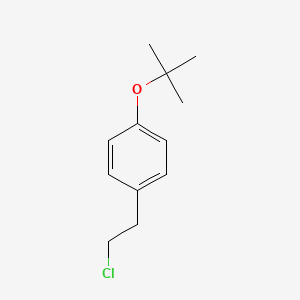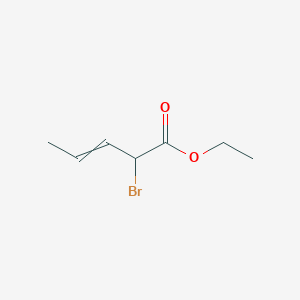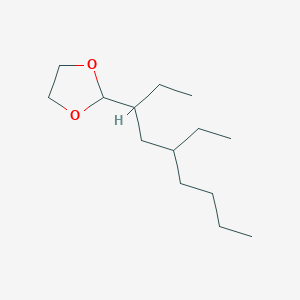
3-(Propan-2-ylidene)-3,4-dihydro-2H-1,2-oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propan-2-ylidene)-3,4-dihydro-2H-1,2-oxazine is a heterocyclic compound that features a six-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)-3,4-dihydro-2H-1,2-oxazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the intermolecular hetero-Diels–Alder reaction between vinylidene Meldrum’s acids and dialkyl acetylenedicarboxylates in the presence of simple alcohols at room temperature . This method is advantageous due to its good yields, short reaction time, and easy workup.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Propan-2-ylidene)-3,4-dihydro-2H-1,2-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Wissenschaftliche Forschungsanwendungen
3-(Propan-2-ylidene)-3,4-dihydro-2H-1,2-oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism by which 3-(Propan-2-ylidene)-3,4-dihydro-2H-1,2-oxazine exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, leading to changes in biological activity. The exact molecular targets and pathways depend on the specific application and the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: Another six-membered heterocyclic compound with oxygen.
3,4-Dihydro-2H-1,2-pyrazine: A similar compound with nitrogen atoms in the ring.
3,4-Dihydro-2H-1,2-thiazine: Contains sulfur instead of oxygen.
Uniqueness
3-(Propan-2-ylidene)-3,4-dihydro-2H-1,2-oxazine is unique due to its specific combination of nitrogen and oxygen in the ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
143740-01-6 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
3-propan-2-ylidene-4H-oxazine |
InChI |
InChI=1S/C7H11NO/c1-6(2)7-4-3-5-9-8-7/h3,5,8H,4H2,1-2H3 |
InChI-Schlüssel |
JIDGCVGVHFZNGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CC=CON1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)


![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)



![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)


![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)

![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)
